7-chloro-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine
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Overview
Description
“7-chloro-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine” is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .Chemical Reactions Analysis
The presence of a fluorine atom and a pyridine structure in TFMP derivatives result in superior pest control properties when compared to traditional phenyl-containing insecticides . The synthesis of pyridalyl, as is the case for other TFMPs, encompasses a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .Physical And Chemical Properties Analysis
TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Scientific Research Applications
- Crop Protection : 7-CTFPP derivatives are widely used to protect crops from pests. Notably, fluazifop-butyl, the first TFMP derivative introduced to the agrochemical market, contains this motif. Over 20 new TFMP-containing agrochemicals have acquired ISO common names, emphasizing their importance in crop protection .
- Vapor-Phase Reaction : 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a key intermediate for fluazifop synthesis, can be obtained in good yield via a simple one-step reaction .
- Unique Properties : The biological activities of TFMP derivatives stem from the combination of the fluorine atom’s physicochemical properties and the pyridine moiety’s unique characteristics. Five pharmaceutical products and two veterinary products containing the TFMP moiety have been granted market approval, with several candidates undergoing clinical trials .
- Fungicidal Activity : Trifluoromethyl-substituted pyridine derivatives exhibit higher fungicidal activity than chlorine and other derivatives. For instance, 2,3,5-DCTF (a derivative of 7-CTFPP) is utilized in the synthesis of fluazinam, an antifungal agent .
- Synthesis : 7-CTFPP serves as a precursor for the preparation of metal-organic frameworks (MOFs). These porous materials find applications in gas storage, catalysis, and separation processes .
- Fluazinam Synthesis : 7-CTFPP derivatives, such as 2,3,5-DCTF, act as building blocks in the synthesis of fluazinam, an important fungicide. Condensation reactions involving these derivatives contribute to the development of novel pharmaceuticals .
- Fluorinated Quinolines : While not directly related to 7-CTFPP, the quinoline skeleton (similar to pyridine) has been used as a basic structure for synthetic antimalarial drugs. Fluoroquine (7-fluoro-4-(diethyl-amino-1-methylbutylamino)quinoline) and mefloquine are examples of such compounds .
- Fluorine’s Impact : The effects of fluorine and fluorine-containing moieties on biological activities and physical properties have made fluorinated organic chemicals crucial in various fields. As research continues, novel applications of TFMP derivatives, including 7-CTFPP, are likely to emerge .
Agrochemicals
Pharmaceuticals
Metal-Organic Frameworks (MOFs)
Building Blocks for Condensation Reactions
Functional Materials
Synthetic Chemistry Research
Mechanism of Action
Target of Action
Trifluoromethylpyridines, a group to which this compound belongs, are known to have a wide range of applications in the agrochemical and pharmaceutical industries . They are often used in the protection of crops from pests .
Mode of Action
The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It’s worth noting that trifluoromethylpyridines are often used in the synthesis of various agrochemicals and pharmaceuticals, indicating their involvement in a variety of biochemical processes .
Pharmacokinetics
The presence of the trifluoromethyl group in many pharmaceuticals suggests that it may enhance the bioavailability of the compound .
Result of Action
The presence of the trifluoromethyl group and the pyridine moiety in the compound suggests that it may have significant biological activities .
Action Environment
The stability and reactivity of trifluoromethylpyridines can be influenced by various factors, including temperature, ph, and the presence of other chemical species .
Safety and Hazards
Future Directions
properties
IUPAC Name |
7-chloro-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3N3/c8-6-5-3(2-12-14-5)1-4(13-6)7(9,10)11/h1-2H,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZDQBYYNMBZJMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=C(N=C1C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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